

An In-depth Technical Guide to 2-Methyl-1-(methylamino)propan-2-ol

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Compound of Interest

Compound Name: 2-Methyl-1-(methylamino)propan-2-ol

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Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of **2-Methyl-1-(methylamino)propan-2-ol**. This compound, with the CAS number 67622-86-0, is of interest in organic synthesis and has been identified as a modulator of the Cannabinoid Receptor 2 (CB2), suggesting its potential in therapeutic applications, particularly in the management of pain. This document consolidates available data on its chemical and physical properties, offers detailed experimental protocols for its synthesis, and explores the CB2 receptor signaling pathway it may influence. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding and further research.

Molecular Structure and Properties

2-Methyl-1-(methylamino)propan-2-ol is a chiral amino alcohol. Its structure features a tertiary alcohol and a secondary amine functionality.

Chemical Structure:

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Methyl-1-(methylamino)propan-2-ol** is provided in Table 1. It is important to note that while some of these properties have been experimentally determined, others are predicted and should be considered as such.

Property	Value	Source
Molecular Formula	C5H13NO	--INVALID-LINK--[1]
Molecular Weight	103.16 g/mol	--INVALID-LINK--[1]
IUPAC Name	2-methyl-1-(methylamino)propan-2-ol	--INVALID-LINK--[1]
CAS Number	67622-86-0	--INVALID-LINK--[1]
Boiling Point	142-143 °C at 760 mmHg	Sigma-Aldrich
Appearance	Colorless semi-solid (predicted)	ChemBK[2]
Solubility	Slightly soluble in Chloroform and Methanol (predicted for isomer)	ChemBK[2]
pKa	15.90 ± 0.10 (predicted for isomer)	ChemBK[2]

Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectroscopic data in the public domain, predicted spectra are provided below as a reference for researchers. These predictions are based on computational models and can be a valuable tool for the identification and characterization of the compound.

1.2.1. ¹H NMR Spectrum (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.4	s	3H	N-CH ₃
~2.6	s	2H	N-CH ₂
~1.2	s	6H	C(CH ₃) ₂
variable	br s	1H	OH
variable	br s	1H	NH

1.2.2. ¹³C NMR Spectrum (Predicted)

Chemical Shift (ppm)	Carbon Type	Assignment
~70	Quaternary	C-OH
~60	Primary	N-CH ₂
~35	Primary	N-CH ₃
~25	Primary	C(CH ₃) ₂

1.2.3. IR Spectrum (Predicted)

Wavenumber (cm ⁻¹)	Functional Group
3400-3200 (broad)	O-H stretch, N-H stretch
2970-2820	C-H stretch (alkane)
1470-1430	C-H bend (alkane)
1150-1050	C-O stretch (tertiary alcohol)
1120-1020	C-N stretch

1.2.4. Mass Spectrometry (Predicted Fragmentation)

m/z	Fragment Ion
103	$[M]^+\bullet$
88	$[M - CH_3]\bullet$
72	$[M - OCH_3]^+$
58	$[CH_2=N(CH_3)CH_2]^+$
44	$[CH_2=NHCH_3]^+$

Experimental Protocols: Synthesis

This section provides detailed methodologies for the synthesis of **2-Methyl-1-(methylamino)propan-2-ol**.

Method 1: From 1-chloro-2-methyl-2-propanol

This method is a nucleophilic substitution reaction where methylamine acts as the nucleophile.

2.1.1. Materials and Reagents

- 1-chloro-2-methyl-2-propanol
- 40% solution of methylamine in methanol
- Acetonitrile
- Sodium bicarbonate solution
- Microwave chemical synthesis device (e.g., CEM Discover)
- Rotary evaporator
- Filtration apparatus

2.1.2. Procedure^[3]

- In a microwave-safe vessel, dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 μ L) in a 40% solution of methylamine in methanol (0.5 mL).
- Stir the mixture and heat it to 100°C using a microwave chemical synthesis device with a power of 100W for 15 minutes.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent by vacuum distillation using a rotary evaporator.
- Add acetonitrile (3 mL) to the residue to precipitate any solid byproducts.
- Filter the mixture to remove the precipitated solid.
- To the filtrate, add a few drops of sodium bicarbonate solution.
- Remove the solvent by vacuum distillation to obtain the crude **2-Methyl-1-(methylamino)propan-2-ol**.
- Further purification can be achieved by column chromatography if necessary.

Method 2: From 2-methyl-1,2-epoxypropane (Alternative Proposed Method)

This is a classic method for the synthesis of β -amino alcohols through the ring-opening of an epoxide with an amine.

2.2.1. Materials and Reagents

- 2-methyl-1,2-epoxypropane (isobutylene oxide)
- Methylamine (as a solution in a suitable solvent like THF or as a gas)
- A suitable solvent (e.g., methanol, ethanol, or THF)
- Reaction vessel with a stirrer and temperature control

2.2.2. Procedure

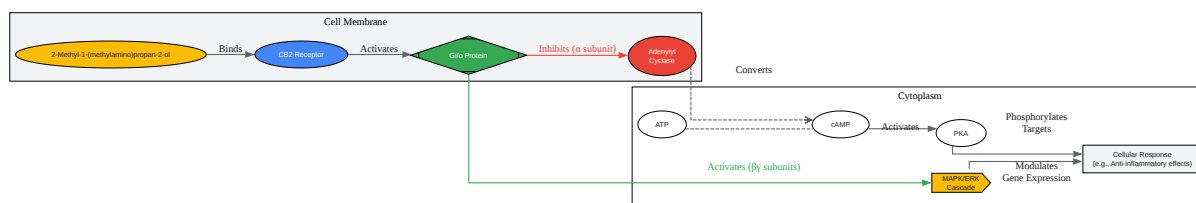
- In a reaction vessel, dissolve 2-methyl-1,2-epoxypropane (1 equivalent) in a suitable solvent (e.g., methanol).
- Cool the solution in an ice bath to 0-5°C.
- Slowly add a solution of methylamine (1.1 to 1.5 equivalents) to the cooled epoxide solution while stirring. If using gaseous methylamine, it can be bubbled through the solution.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
- Once the reaction is complete, remove the solvent under reduced pressure.
- The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.

Biological Activity and Signaling Pathways

2-Methyl-1-(methylamino)propan-2-ol has been identified as a modulator of the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the immune system and is a target for therapeutic intervention in inflammatory and pain conditions.

CB2 Receptor Signaling Pathway

The activation of the CB2 receptor by an agonist like **2-Methyl-1-(methylamino)propan-2-ol** initiates a cascade of intracellular events. The primary signaling pathway involves the Gi/o alpha subunit of the G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling. Additionally, the Gβγ subunit can activate other pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

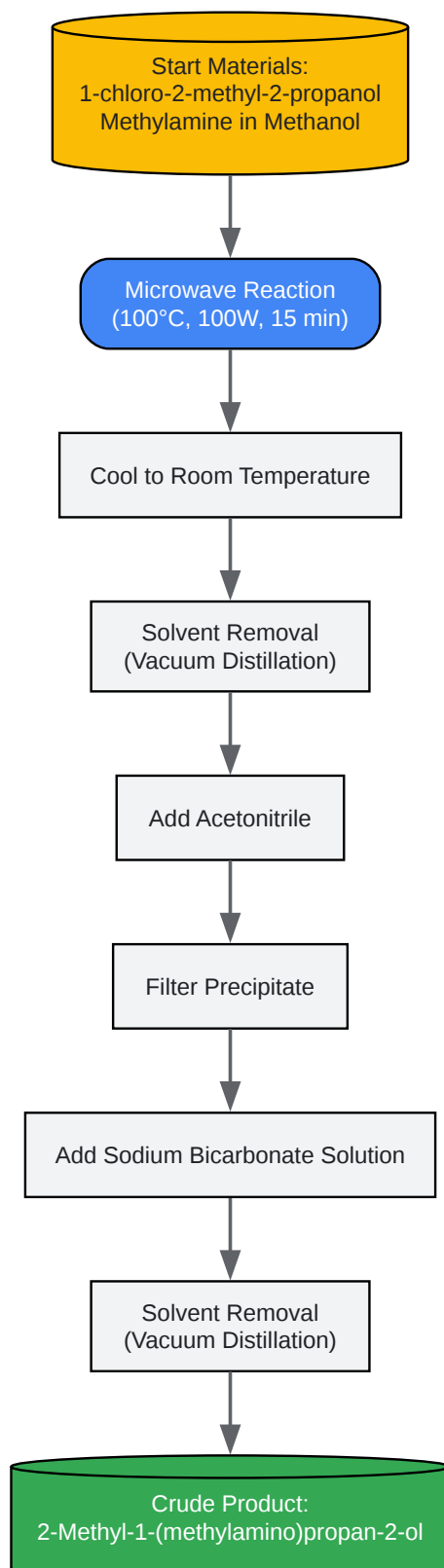


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Caption: CB2 Receptor Signaling Pathway

Experimental Workflow for Synthesis Method 1

The following diagram illustrates the key steps in the synthesis of **2-Methyl-1-(methylamino)propan-2-ol** from 1-chloro-2-methyl-2-propanol.



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References

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